Cas no 518357-37-4 (5-bromo-1H-pyrazole-3-carbaldehyde)

5-Bromo-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic building block widely used in organic synthesis and pharmaceutical research. This compound features a reactive aldehyde group and a bromine substituent on the pyrazole ring, enabling diverse functionalization through cross-coupling, condensation, and nucleophilic substitution reactions. Its stable crystalline form ensures consistent handling and storage. The electron-withdrawing bromine enhances reactivity in metal-catalyzed transformations, while the pyrazole core contributes to biological activity in medicinal chemistry applications. This intermediate is particularly valuable for constructing complex molecules, including agrochemicals and drug candidates, due to its balanced reactivity and selectivity. Its high purity and well-characterized structure make it a reliable choice for precision synthesis.
5-bromo-1H-pyrazole-3-carbaldehyde structure
518357-37-4 structure
Product Name:5-bromo-1H-pyrazole-3-carbaldehyde
CAS No:518357-37-4
MF:C4H3BrN2O
MW:174.983419656754
MDL:MFCD10697814
CID:822825
PubChem ID:53423830
Update Time:2025-10-23

5-bromo-1H-pyrazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1H-pyrazole-3-carbaldehyde
    • 5-bromo-1H-Pyrazole-3-carboxaldehyde
    • AB60563
    • ACN-000920
    • ANW-65570
    • CTK8C0969
    • MolPort-008-156-011
    • PubChem23621
    • RD-0214
    • DTXSID40698384
    • CS-0093940
    • F13791
    • J-516802
    • SCHEMBL12989922
    • 518357-37-4
    • AKOS006305575
    • 3-Bromo-1H-pyrazole-5-carbaldehyde
    • AKOS025394722
    • MDL: MFCD10697814
    • Inchi: 1S/C4H3BrN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7)
    • InChI Key: ZUICLPHALGEKIW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C=O)=NN1

Computed Properties

  • Exact Mass: 173.94289
  • Monoisotopic Mass: 173.94288g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 98
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.969
  • PSA: 45.75

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Additional information on 5-bromo-1H-pyrazole-3-carbaldehyde

Comprehensive Overview of 5-Bromo-1H-pyrazole-3-carbaldehyde (CAS No. 518357-37-4): Properties, Applications, and Industry Trends

In the realm of organic chemistry and pharmaceutical intermediates, 5-bromo-1H-pyrazole-3-carbaldehyde (CAS No. 518357-37-4) has emerged as a compound of significant interest. This heterocyclic aldehyde is characterized by its unique molecular structure, combining a pyrazole ring with a bromo substituent and an aldehyde functional group. Its versatility in synthesis and applications has made it a focal point for researchers and industries alike.

The compound's systematic name, 5-bromo-1H-pyrazole-3-carbaldehyde, reflects its precise chemical configuration. The presence of the bromo group at the 5-position and the formyl group at the 3-position of the pyrazole core imparts distinct reactivity patterns. This structural motif is increasingly sought after in the development of agrochemicals, pharmaceutical intermediates, and specialty chemicals.

Recent advancements in catalyzed cross-coupling reactions have highlighted the utility of 5-bromo-1H-pyrazole-3-carbaldehyde as a building block. Its electron-deficient pyrazole ring facilitates various nucleophilic substitution reactions, making it valuable for constructing complex molecular architectures. Researchers are particularly interested in its potential for creating biologically active compounds with applications in medicinal chemistry.

The growing demand for pyrazole derivatives in drug discovery has propelled interest in this compound. Its CAS number 518357-37-4 serves as a unique identifier in chemical databases, ensuring precise tracking in global supply chains. Pharmaceutical companies are exploring its use in developing kinase inhibitors and anti-inflammatory agents, capitalizing on the pyrazole scaffold's ability to modulate biological targets.

From a synthetic chemistry perspective, the aldehyde functionality in 5-bromo-1H-pyrazole-3-carbaldehyde offers multiple derivatization opportunities. It can undergo condensation reactions to form Schiff bases or serve as a precursor for reductive amination processes. These transformations are crucial for creating diverse chemical libraries in high-throughput screening programs.

Environmental considerations have also influenced research directions with this compound. Scientists are investigating green chemistry approaches for its synthesis, focusing on atom economy and reduced solvent waste. The brominated pyrazole core presents opportunities for developing more sustainable synthetic routes that align with modern green chemistry principles.

Analytical characterization of 5-bromo-1H-pyrazole-3-carbaldehyde typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets stringent quality standards required for pharmaceutical applications. The distinct spectral signatures of its bromo and aldehyde groups facilitate precise structural verification.

In material science applications, researchers are exploring the compound's potential in creating functionalized polymers and coordination complexes. The pyrazole-aldehyde conjugate system can act as a chelating ligand for metal ions, opening possibilities in catalysis and materials design. This interdisciplinary potential makes CAS 518357-37-4 relevant across multiple scientific domains.

The commercial availability of 5-bromo-1H-pyrazole-3-carbaldehyde has expanded significantly in recent years, with suppliers offering various packaging options and purity grades. This accessibility supports its growing adoption in academic research and industrial applications. Quality control measures focus on maintaining high chemical purity and batch-to-batch consistency.

Future research directions for this compound include exploring its structure-activity relationships in medicinal chemistry and developing more efficient synthetic methodologies. The integration of computational chemistry tools is helping predict its reactivity patterns and potential biological activities, accelerating discovery processes.

From a regulatory standpoint, proper handling and storage of 5-bromo-1H-pyrazole-3-carbaldehyde are essential, following standard laboratory safety protocols. While not classified as hazardous under normal conditions, appropriate personal protective equipment should be used when working with this chemical compound.

The scientific literature continues to document new applications for this versatile pyrazole derivative, with recent publications highlighting its role in developing novel therapeutic agents and advanced materials. As research progresses, CAS 518357-37-4 is expected to maintain its position as an important chemical building block in organic synthesis.

In conclusion, 5-bromo-1H-pyrazole-3-carbaldehyde represents a fascinating case study in modern chemical research. Its unique combination of structural features, synthetic versatility, and application potential makes it a compound of enduring interest across multiple scientific disciplines. As methodologies advance and new applications emerge, this brominated pyrazole aldehyde will likely continue to play a significant role in chemical innovation.

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